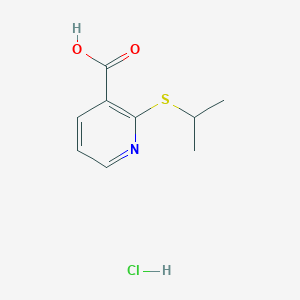
2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride
Descripción general
Descripción
2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11NO2S•HCl and a molecular weight of 233.72 g/mol . It is also known by its IUPAC name, 2-(isopropylsulfanyl)nicotinic acid hydrochloride . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-chloronicotinic acid with isopropyl mercaptan under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The isopropylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)pyridine-3-carboxylic acid hydrochloride
- 2-(Ethylsulfanyl)pyridine-3-carboxylic acid hydrochloride
- 2-(Butylsulfanyl)pyridine-3-carboxylic acid hydrochloride
Uniqueness
2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride is unique due to its isopropylsulfanyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propiedades
IUPAC Name |
2-propan-2-ylsulfanylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-6(2)13-8-7(9(11)12)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUQGAWLNLMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
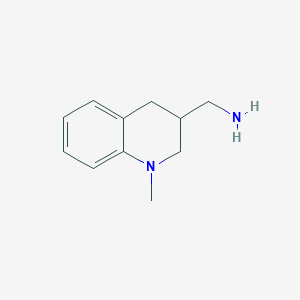
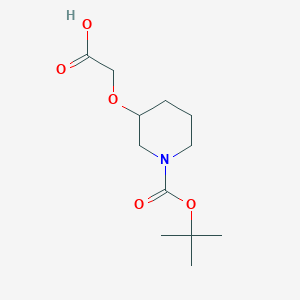
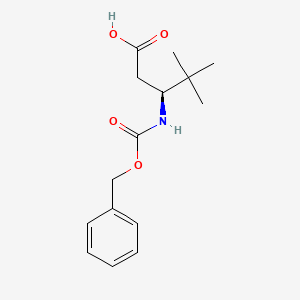
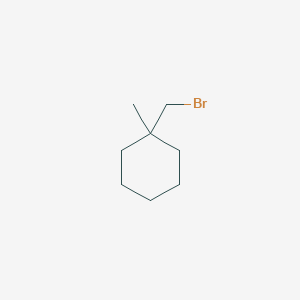
![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)

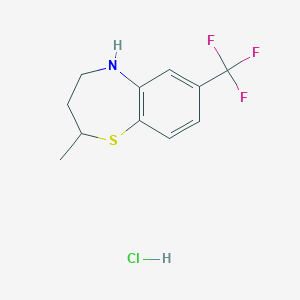
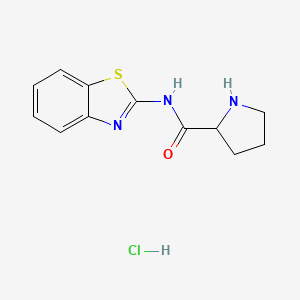
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

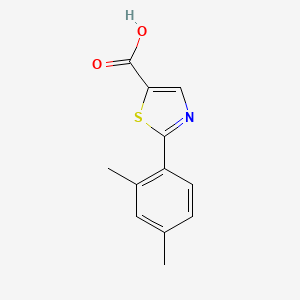
![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)
